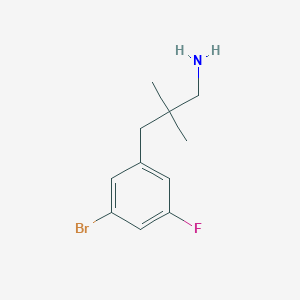

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,7-14)6-8-3-9(12)5-10(13)4-8/h3-5H,6-7,14H2,1-2H3 |

InChI Key |

JECDZKCTHPXLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)Br)F)CN |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Selective Bromination and Fluorination of Phenyl Ring | Starting from phenyl precursors, electrophilic bromination and nucleophilic fluorination are performed to yield 3-bromo-5-fluorophenyl derivatives. | Control of regioselectivity is critical; halogenation is typically done under mild conditions to avoid poly-substitution. |

| 2 | Formation of 2,2-Dimethylpropan-1-amine Side Chain | Alkylation of the halogenated aromatic ring with neopentyl amine precursors or via reductive amination using appropriate aldehyde/ketone intermediates. | Use of lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide (BH3·SMe2) for reduction steps ensures high yield of amine. |

| 3 | Chiral Resolution or Enantioselective Synthesis | Employing chiral catalysts or resolution techniques to isolate the (R)-enantiomer. | Essential for biological activity; enantiomeric purity confirmed by chiral HPLC or optical rotation. |

Industrial-Scale Production Insights

A patented method for related 2-fluoro-3-bromobenzylamine synthesis avoids hazardous reagents such as azides and metal catalysts by using borane-dimethyl sulfide (BH3·SMe2) reduction of corresponding nitriles under inert atmosphere (N2 or Ar), followed by methanol quenching and chromatographic purification. Reaction temperatures are carefully controlled (−5 to +2 °C during addition, then room temperature for reaction completion). Reflux in methanol for 2–5 hours post-reduction ensures complete boride quenching and high purity yields (~93–96%) with >99% HPLC purity.

Reaction Mechanisms and Chemical Analysis

Key Reaction Types

- Halogenation: Electrophilic aromatic substitution introducing Br and F atoms.

- Reductive Amination: Conversion of aldehydes/nitriles to primary amines using reducing agents.

- Alkylation: Introduction of neopentyl groups via nucleophilic substitution.

- Chiral Resolution: Separation of enantiomers via crystallization or chromatography.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Br2 | Mild temperature, solvent like dichloromethane | Regioselective bromination at 3-position |

| Fluorination | Selectfluor, KF, or nucleophilic fluorination agents | Controlled temperature, polar solvents | Fluorination at 5-position |

| Reduction | BH3·SMe2, LiAlH4 | Inert atmosphere, low temperature | Efficient reduction of nitriles or amides to amines |

| Alkylation | Alkyl halides, LDA (lithium diisopropylamide) | Anhydrous conditions, low temperature | Formation of C–N bond with neopentyl group |

Representative Preparation Procedure (Literature-Based)

A representative synthetic route adapted from bench-scale protocols is as follows:

Halogenation: Starting from commercially available phenyl precursors, bromination is performed using NBS in dichloromethane at 0 °C to selectively brominate the 3-position. Subsequently, fluorination is achieved using Selectfluor or nucleophilic fluorination reagents to install fluorine at the 5-position.

Side Chain Introduction: The halogenated aromatic intermediate is subjected to alkylation with 2,2-dimethylpropan-1-amine or via reductive amination of the corresponding aldehyde using BH3·SMe2 in tetrahydrofuran (THF) under nitrogen atmosphere at −5 to 0 °C. The reaction mixture is stirred at room temperature for 10–12 hours.

Workup and Purification: Methanol is added dropwise to quench the reaction until hydrogen evolution ceases. The solvent is removed under reduced pressure, and the residue is dissolved in methanol and refluxed for 2–5 hours. The product is purified by column chromatography on alumina using ethyl acetate as eluent, yielding the amine as a colorless oil or crystalline solid with >95% purity.

Chiral Resolution: If required, the racemic mixture is resolved using chiral chromatographic techniques or crystallization of diastereomeric salts to isolate the (R)-enantiomer with high enantiomeric excess.

Data Table: Summary of Preparation Parameters and Yields

| Parameter | Value/Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination Temp | 0 °C | - | - | Controlled to prevent polybromination |

| Fluorination Agent | Selectfluor or KF | - | - | Position-selective fluorination |

| Reduction Agent | BH3·SMe2 (1–5 M in THF) | 93–96 | >99 (HPLC) | Inert atmosphere, quenching with MeOH |

| Reflux Time | 2–5 hours | - | - | Ensures complete boride quenching |

| Purification | Alumina column chromatography | - | >95 | Ethyl acetate as eluent |

| Enantiomeric Purity | Chiral HPLC or optical rotation | - | >99 ee | Critical for biological activity |

Research and Development Notes

- The bulky neopentyl group (2,2-dimethylpropyl) confers steric hindrance that can improve metabolic stability and thermal robustness but may reduce aqueous solubility.

- The (R)-configuration at the chiral center is essential for enantioselective binding in biological systems, often influencing pharmacological profiles.

- Avoidance of hazardous reagents (e.g., azides, metal catalysts) in industrial synthesis improves safety and cost-effectiveness.

- The halogen substituents (bromo and fluoro) enable further functionalization via substitution reactions, expanding the compound’s utility as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

-

Substitution: : The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted phenylamines

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent patterns, chain length, and functional groups. Key differences are summarized in Table 1.

Substituent Variations on the Aromatic Ring

(a) 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆BrN (hydrochloride salt) .

- Key Difference : Lacks the 5-fluoro substituent on the phenyl ring.

(b) (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine

- Molecular Formula : C₁₀H₁₁BrF₃N .

- Key Difference : Replaces the 5-fluoro group with a trifluoromethyl (-CF₃) substituent.

- Implications : The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the target compound .

(c) 3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine

- Molecular Formula: C₁₀H₁₃BrFNO .

- Key Difference : Adds a methoxy (-OCH₃) group at the 2-position.

Modifications to the Aliphatic Chain

(a) (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine

- Molecular Formula : C₁₁H₁₄BrFN .

- Key Difference : Extends the aliphatic chain from propane (C₃ ) to pentane (C₅ ).

- Implications : Increased chain length enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

(b) 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

Functional Group Additions

(a) 3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine

- Molecular Formula: Not explicitly provided (see ).

- Key Difference : Incorporates an isobenzofuran core and a dimethylamine (-N(CH₃)₂) group.

- Implications : The rigid isobenzofuran structure restricts conformational flexibility, while the tertiary amine may enhance basicity and interaction with acidic residues in proteins .

Physicochemical and Structural Data

Table 1 : Comparative Analysis of Structural and Physicochemical Properties

Biological Activity

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1391101-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrFN |

| Molecular Weight | 260.15 g/mol |

| CAS Number | 1391101-58-8 |

The compound features a bromo and fluorine substituent on the aromatic ring, which can significantly influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE have therapeutic implications in treating conditions like Alzheimer's disease .

- Anticancer Activity : Some studies suggest that structurally related compounds demonstrate cytotoxic effects against cancer cell lines. The presence of halogen atoms (bromo and fluoro) is often associated with enhanced activity against tumor cells .

- Antimicrobial Properties : Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promise in inhibiting pathogenic microorganisms .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- Inhibition of Acetylcholinesterase :

- Antimicrobial Activity :

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, bromo-fluorophenyl intermediates (e.g., 3-bromo-5-fluorophenyl derivatives) can undergo alkylation with 2,2-dimethylpropan-1-amine precursors. Key steps include:

- Nucleophilic substitution : Reacting 3-bromo-5-fluorophenyl substrates with tert-butylamine derivatives under controlled temperature (e.g., 60–80°C) in anhydrous solvents like THF or DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials and byproducts .

- Yield optimization : Use catalytic systems (e.g., Pd-based catalysts for coupling reactions) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the molecular structure of this compound using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Utilize programs like SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure . Key steps:

- Crystallization : Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT). Discrepancies >0.02 Å may indicate structural distortions or impurities.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Multi-technique cross-validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the amine proton signal (~1.5–2.5 ppm in H NMR) should correlate with N-H stretching (3300–3500 cm in IR) .

- Computational validation : Use tools like Gaussian or ORCA to simulate NMR spectra. Compare calculated vs. experimental chemical shifts; deviations >0.5 ppm warrant re-examination of sample purity or tautomeric forms .

Q. How does steric hindrance from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Steric analysis : The dimethyl groups create a bulky environment around the amine, reducing accessibility for electrophiles. Quantify steric effects using Tolman’s cone angle or buried volume calculations (%V).

- Reactivity testing : Compare reaction rates with less hindered analogs (e.g., 3-(3-bromo-5-fluorophenyl)propan-1-amine). For example, in acylation reactions, the dimethyl derivative may show lower yields due to slower nucleophilic attack .

Q. What computational methods are effective for predicting the biological activity of this compound against neurotransmitter receptors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the amine group’s hydrogen-bonding potential and the bromo-fluorophenyl moiety’s hydrophobic interactions .

- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

Contradiction Analysis & Experimental Design

Q. How can researchers address discrepancies in the reported biological activity of this compound across different assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via LC-MS.

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from differences in assay pH, temperature, or solvent (DMSO vs. saline) .

Q. What are the best practices for analyzing byproducts formed during the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS profiling : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate byproducts. Identify major impurities via fragmentation patterns (e.g., m/z corresponding to debrominated or dimerized species).

- Mechanistic insight : Byproducts like 3-(5-fluorophenyl)-2,2-dimethylpropan-1-amine may form via unintended dehalogenation; track using F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.